molecular formula C8H5NOS B3217039 Thieno[3,2-b]pyridine-6-carbaldehyde CAS No. 117390-35-9

Thieno[3,2-b]pyridine-6-carbaldehyde

Cat. No. B3217039
CAS RN: 117390-35-9
M. Wt: 163.2 g/mol
InChI Key: AYYSYOMUORYGOV-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been used in various applications, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .


Synthesis Analysis

Thieno[3,2-b]pyridine-6-carbaldehyde can be synthesized from various starting materials. For instance, one approach involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Another method involves the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base .


Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]pyridine-6-carbaldehyde is represented by the Inchi Code: 1S/C8H5NOS/c10-5-6-3-8-7 (9-4-6)1-2-11-8/h1-5H . The molecular weight of this compound is 163.2 .


Chemical Reactions Analysis

The chemical reactions involving Thieno[3,2-b]pyridine-6-carbaldehyde are complex and can vary depending on the conditions and reactants used. For instance, it can undergo a [3+2] cycloaddition reaction with alkyne moiety and regioselective cycloisomerization .


Physical And Chemical Properties Analysis

Thieno[3,2-b]pyridine-6-carbaldehyde is a powder at room temperature . It has a melting point of 126-127 degrees Celsius .

Scientific Research Applications

Pharmacological and Biological Utility

Thieno[2,3-b]pyridine derivatives, which include Thieno[3,2-b]pyridine-6-carbaldehyde, are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been found to exhibit a range of activities including anticancer , antidermatophytic , antimalarial , anti-Alzheimer’s , antifungal , anti-inflammatory , insecticidal , and antiviral activities .

Pim-1 Kinase Inhibitors

Thieno[2,3-b]pyridines have also been reported as Pim-1 kinase inhibitors . Pim-1 kinase is a type of enzyme that has been implicated in several types of cancer, so inhibitors of this enzyme could potentially be used in cancer treatment.

Multidrug Resistance Modulators

These compounds have also been identified as multidrug resistance modulators . This means they could potentially be used to overcome resistance to multiple drugs in certain diseases, such as cancer.

Central Nervous System Diseases Treatment

Functionalized thieno[2,3-b]pyridines are used in the treatment of central nervous system diseases .

C-terminal Hydrolase L1 (UCH-L1) Inhibitors

They are also used as C-terminal hydrolase L1 (UCH-L1) inhibitors . UCH-L1 is a protein that is present in certain nerve cells and in cells of the testis. Inhibition of this protein has been linked to neurodegenerative diseases like Parkinson’s and Alzheimer’s.

Antimicrobial Agents

Thieno[2,3-b]pyridines are promising for the design of antimicrobial agents .

Antitumor Agents

They are also promising for the design of antitumor agents .

Anti-Proliferative Activity

The synthesized thieno[2,3-b]pyridine final products were measured for their anti-proliferative activity against triple-negative breast cancer MDA-MB-231 and colorectal cancer HCT-116 cells .

Safety and Hazards

Thieno[3,2-b]pyridine-6-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Thieno[3,2-b]pyridine derivatives, including Thieno[3,2-b]pyridine-6-carbaldehyde, continue to be an area of interest due to their pharmacological and biological utility . Future research may focus on developing new synthetic methods, studying their mechanism of action, and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

thieno[3,2-b]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYSYOMUORYGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]pyridine-6-carbaldehyde

CAS RN

117390-35-9
Record name thieno[3,2-b]pyridine-6-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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